N-cyclooctyl-1-propylpiperidin-4-amine N-cyclooctyl-1-propylpiperidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10989117
InChI: InChI=1S/C16H32N2/c1-2-12-18-13-10-16(11-14-18)17-15-8-6-4-3-5-7-9-15/h15-17H,2-14H2,1H3
SMILES: CCCN1CCC(CC1)NC2CCCCCCC2
Molecular Formula: C16H32N2
Molecular Weight: 252.44 g/mol

N-cyclooctyl-1-propylpiperidin-4-amine

CAS No.:

Cat. No.: VC10989117

Molecular Formula: C16H32N2

Molecular Weight: 252.44 g/mol

* For research use only. Not for human or veterinary use.

N-cyclooctyl-1-propylpiperidin-4-amine -

Specification

Molecular Formula C16H32N2
Molecular Weight 252.44 g/mol
IUPAC Name N-cyclooctyl-1-propylpiperidin-4-amine
Standard InChI InChI=1S/C16H32N2/c1-2-12-18-13-10-16(11-14-18)17-15-8-6-4-3-5-7-9-15/h15-17H,2-14H2,1H3
Standard InChI Key TYBAGOLEVWFWDW-UHFFFAOYSA-N
SMILES CCCN1CCC(CC1)NC2CCCCCCC2
Canonical SMILES CCCN1CCC(CC1)NC2CCCCCCC2

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a piperidine ring (a six-membered heterocycle with one nitrogen atom) substituted at the 1-position with a propyl group (-CH2CH2CH3) and at the 4-position with an amine (-NH2). The nitrogen atom at the piperidine’s 1-position is further bonded to a cyclooctyl group, an eight-membered cycloalkane. This configuration introduces significant steric bulk and lipophilicity compared to smaller cycloalkyl analogs like N-cyclopropyl-1-propylpiperidin-4-amine .

Molecular Formula and Mass

The molecular formula is C16H31N2, with a molecular weight of 251.43 g/mol. This contrasts with the cyclopropyl analog (C11H22N2, MW 182.31 g/mol) , highlighting the cyclooctyl group’s contribution to increased molecular size and hydrophobicity.

Stereochemical Considerations

Piperidine derivatives often exhibit chair conformations, with substituents influencing ring puckering. The cyclooctyl group’s conformational flexibility may allow for multiple low-energy states, potentially affecting receptor binding dynamics.

Synthetic Pathways and Optimization

Reductive Amination

A common route for analogous compounds involves reductive amination of 1-propylpiperidin-4-one with cyclooctylamine. For example, N-phenylpiperidin-4-amine is synthesized via reductive amination of aniline with 1-Boc-4-piperidone, followed by deprotection . Adapting this method:

  • Condensation: React 1-propylpiperidin-4-one with cyclooctylamine in dichloroethane (DCE) with acetic acid.

  • Reduction: Use sodium triacetoxyborohydride (NaBH(OAc)3) to reduce the imine intermediate.

  • Purification: Isolate via column chromatography.

Alternative Approaches

  • Buchwald-Hartwig Amination: Coupling a halogenated piperidine with cyclooctylamine using palladium catalysts.

  • N-Alkylation: React 1-propylpiperidin-4-amine with cyclooctyl bromide under basic conditions.

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Data

PropertyValue
LogP (Lipophilicity)~4.2 (estimated via ChemAxon)
SolubilityPoor aqueous solubility
pKa (Amine)~10.5 (weak base)

Collision Cross Section (CCS)

While experimental CCS data are unavailable, analogs like N-cyclopropyl-1-propylpiperidin-4-amine exhibit CCS values of 142.7–154.1 Ų for [M+H]+ adducts . The cyclooctyl derivative’s larger size likely increases CCS by ~20–30%.

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesBiological Implications
N-Cyclopropyl-1-propylpiperidin-4-amine Smaller cycloalkyl groupHigher solubility, reduced CCS
N-Phenylpiperidin-4-amine Aromatic vs. aliphatic substituentEnhanced π-π stacking interactions
4-Aminopiperidine derivatives Lack of N-cyclooctyl groupAltered target binding kinetics

Challenges and Future Directions

  • Synthetic Accessibility: The cyclooctyl group’s steric demand may necessitate optimized reaction conditions.

  • ADME Profiling: Predictive modeling suggests high plasma protein binding (>95%) and hepatic metabolism via CYP3A4.

  • Target Identification: High-throughput screening against cancer cell lines (e.g., NCI-60) could elucidate mechanisms.

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